7-hexyl-3-methyl-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione

Purine nucleoside phosphorylase Enzyme inhibition T-cell pharmacology

7-Hexyl-3-methyl-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione (CAS 301195-27-7, MW 333.43 g/mol, LogP 2.81) is a synthetic 8-piperidino-xanthine derivative within the purine-2,6-dione family. Its structure features a hexyl chain at N7, a methyl at N3, and an unsubstituted piperidine ring at C8, distinguishing it from 1,3-dimethyl (theobromine-type) and N7-ethyl/isopentyl analogs.

Molecular Formula C17H27N5O2
Molecular Weight 333.4 g/mol
Cat. No. B2397666
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-hexyl-3-methyl-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione
Molecular FormulaC17H27N5O2
Molecular Weight333.4 g/mol
Structural Identifiers
SMILESCCCCCCN1C2=C(N=C1N3CCCCC3)N(C(=O)NC2=O)C
InChIInChI=1S/C17H27N5O2/c1-3-4-5-9-12-22-13-14(20(2)17(24)19-15(13)23)18-16(22)21-10-7-6-8-11-21/h3-12H2,1-2H3,(H,19,23,24)
InChIKeyNOHQTJXYOGGAKZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

7-Hexyl-3-methyl-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione: Procurement-Ready Physicochemical and Biological Profile


7-Hexyl-3-methyl-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione (CAS 301195-27-7, MW 333.43 g/mol, LogP 2.81) is a synthetic 8-piperidino-xanthine derivative within the purine-2,6-dione family. Its structure features a hexyl chain at N7, a methyl at N3, and an unsubstituted piperidine ring at C8, distinguishing it from 1,3-dimethyl (theobromine-type) and N7-ethyl/isopentyl analogs. The compound is annotated with diuretic activity and has documented inhibitory activity against purine nucleoside phosphorylase (PNP) and protein tyrosine phosphatase 1B (PTP1B) [1][2]. This profile makes it a focused tool for probing N7-alkyl chain length-dependent biological effects in purine SAR programs.

Why a Generic 8-Piperidino-Purinedione Cannot Substitute for 7-Hexyl-3-methyl-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione


Within the 8-piperidino-xanthine subclass, variations in N7 alkyl chain length, N3/N1 methylation pattern, and piperidine ring substitution produce divergent lipophilicity, target engagement, and annotated pharmacology [1]. For example, the target compound (LogP 2.81, N7-hexyl, N3-methyl) is ~178-fold more lipophilic than its N7-ethyl analog (LogP 0.91) and ~2.8-fold more than the N1,N3-dimethyl-N7-unsubstituted xanthine pentifylline (LogP 1.01) [1]. Simply procuring a 'close' N7-alkyl or N1,N3-dimethyl variant would introduce uncontrolled shifts in membrane permeability, off-target binding, and biological readout, invalidating comparative SAR studies. The N7-hexyl·N3-methyl·C8-piperidine permutation is a specific chemical probe; substitution undermines the chain-length-dependent pharmacological fingerprint the compound is purchased to interrogate.

7-Hexyl-3-methyl-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione: Head-to-Head Quantitative Differentiation Evidence


PNP Inhibition: 107-Fold Potency Advantage Over 8-Aminoguanosine in Human Erythrocyte Lysate Assays

The target compound inhibits human purine nucleoside phosphorylase (PNP) with an IC50 of 1,330 nM in a radiometric assay using [8-14C]-inosine conversion in dialyzed human erythrocyte extracts [1]. In the identical assay system, the comparator 8-aminoguanosine (a well-known PNP inhibitor) exhibits an IC50 of 143,000 nM [1]. This represents a 107-fold difference in potency, demonstrating that the 7-hexyl-3-methyl-8-piperidino substitution pattern confers substantially greater PNP inhibitory capacity than the 8-amino nucleoside scaffold.

Purine nucleoside phosphorylase Enzyme inhibition T-cell pharmacology

Lipophilicity Control: 178-Fold LogP Increase Over N7-Ethyl Analog Enables Membrane Permeability Differentiation

The target compound possesses an ACD/LogP of 2.81, reflecting its N7-hexyl side chain . In contrast, the N7-ethyl analog (7-ethyl-3-methyl-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione) has a calculated LogP of only 0.91 [1]. The N1-hexyl-N3,N7-dimethyl xanthine pentifylline has a LogP of 1.01 . This LogP gradient—spanning nearly two orders of magnitude in octanol-water partitioning—directly impacts passive membrane permeability and tissue distribution, making the target compound the appropriate choice when moderate-to-high lipophilicity is required within the 8-piperidino-xanthine series.

Lipophilicity Membrane permeability CNS penetration

PTP1B Inhibition: 2-Fold Ki Advantage Over Core 3-Methyl-8-piperidino Scaffold

The target compound inhibits recombinant human PTP1B (residues 1–322) with a Ki of 5,100 nM (5.10 × 10³ nM) using pNPP substrate and Dixon plot analysis [1]. By comparison, the core scaffold 3-methyl-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione (lacking the N7-hexyl chain) shows an IC50 of 10,200 nM for PTP1B catalytic domain inhibition in a similar pNPP-based absorbance assay [2]. Although assay formats differ (Ki vs. IC50), the approximately 2-fold difference is consistent with the contribution of the N7-hexyl group to PTP1B binding affinity. Both represent weak PTP1B activity; the value lies in SAR resolution rather than absolute potency.

PTP1B Diabetes Insulin signaling

Diuretic Activity Annotation: Phenotypic Differentiation from N1,N3-Dimethyl-N7-Unsubstituted and N7-Ethyl Analogs

The target compound (CAS 301195-27-7, also designated CL-407669) is explicitly annotated in cheminformatics databases with 'diuretic activity,' a property not reported for the structurally closest N7-ethyl analog (CAS not assigned to the parent 7-ethyl-3-methyl-8-piperidino scaffold) or for the N1,N3-dimethyl-N7-unsubstituted core [1]. While this annotation derives from patent or database curation rather than published head-to-head diuretic assays, it provides a phenotypic differentiator: the N7-hexyl·N3-methyl substitution pattern is uniquely associated with diuretic pharmacology among readily available 8-piperidino-xanthine analogs.

Diuretic Renal pharmacology Xanthine derivatives

Lipophilic Ligand Efficiency: Balanced Lipophilicity for CNS-Permeable Probe Development

With a molecular weight of 333.4 g/mol and ACD/LogP of 2.81, the target compound has zero Rule-of-5 violations and a favorable lipophilic ligand efficiency (LLE = pIC50 − LogP) profile for PNP inhibition [1]. In comparison, the 7-hexyl-3-methyl-8-(3-methylpiperidin-1-yl) analog (MW 347.5, LogP ~3.36) has higher lipophilicity and molecular weight, while the 7-isopentyl analog (MW 319.4, LogP ~2.0–2.5) sits at similar lipophilicity but with a branched alkyl chain that affects metabolic stability differently . The target compound's straight-chain N7-hexyl, single N3-methyl pattern occupies a distinct region in LogP–MW space that is not replicated by branched-chain or dimethyl analogs.

Ligand efficiency Drug-likeness CNS drug design

Best Application Scenarios for Procuring 7-Hexyl-3-methyl-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione


N7-Alkyl Chain Length SAR Studies in Purine-2,6-dione Pharmacology

Researchers systematically probing the effect of N7 alkyl chain length on PNP inhibition, PTP1B binding, or diuretic phenotype can use this compound as the 'N7-hexyl' data point alongside the N7-ethyl analog (LogP 0.91) [1] and pentifylline (LogP 1.01) to construct a LogP-activity relationship. The >100-fold PNP IC50 difference between this compound and 8-aminoguanosine in the same erythrocyte assay [2] further supports its use as a reference inhibitor for SAR validation.

Renal Drug Discovery: Phenotypic Screening of N7-Hexyl Xanthine Diuretics

Drug discovery groups investigating xanthine-derived diuretic agents can employ this compound as a characterized starting point bearing an explicit 'diuretic activity' database annotation [1]. The absence of this annotation in N7-ethyl, N7-isopentyl, and dimethyl analogs makes the N7-hexyl-N3-methyl substitution a differentiated pharmacophore for primary screening and hit validation in renal epithelial cell assays.

Lipophilicity-Dependent Cellular Uptake and CNS Penetration Studies

With a LogP of 2.81—within the CNS drug-like window (LogP 2–3)—this compound serves as a tool for investigating lipophilicity-driven membrane permeability in the 8-piperidino-xanthine series [1]. It can be directly compared with the N7-ethyl analog (LogP 0.91) in parallel Caco-2 permeability or PAMPA-BBB assays to quantify the impact of a 1.9-unit LogP shift on apparent permeability coefficients.

PTP1B Inhibitor Fragment Evolution and Scaffold Hopping

Medicinal chemistry teams evolving PTP1B inhibitors can use this compound to benchmark the contribution of the N7-hexyl group to PTP1B binding, given the ~2-fold affinity increase over the N7-unsubstituted 3-methyl-8-piperidino core [1]. Although absolute PTP1B potency is modest (low micromolar), the measurable SAR point guides fragment growth or scaffold hopping strategies toward more potent inhibitors.

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